4-Nitrobenzyl acetate

Solvolysis mechanism Structure-reactivity relationship Kinetic isotope effect

Researchers requiring precise ester solvolysis or photochemical uncaging behavior cannot substitute generic benzyl esters without compromising mechanistic fidelity. 4-Nitrobenzyl acetate (CAS 619-90-9) resolves this via para-nitro substitution enforcing a pure BAc2 mechanism-eliminating competing SN1 pathways. • Carbapenem antibiotic intermediate: Essential nitro group enables downstream transformations. • Photolabile protecting group: Defined UV cleavage kinetics distinct from ortho-nitrobenzyl analogs. • Solid-state handling simplifies weighing and storage.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 619-90-9
Cat. No. B1582150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrobenzyl acetate
CAS619-90-9
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3
InChIKeyQNXQLPUEZYZYFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrobenzyl Acetate (CAS 619-90-9) Procurement Guide: Photolabile Protecting Group & Synthetic Intermediate


4-Nitrobenzyl acetate (CAS 619-90-9) is a para-nitro-substituted benzylic ester with molecular formula C₉H₉NO₄, primarily employed in organic synthesis as a photolabile protecting group for alcohols and as an intermediate for carbapenem antibiotics [1]. The para-nitro substitution confers enhanced electron-withdrawing character relative to unsubstituted or alkyl-substituted benzyl esters, directly impacting solvolytic reactivity and photochemical behavior [2].

Why 4-Nitrobenzyl Acetate Cannot Be Replaced with Unsubstituted Benzyl Acetate or Alkyl Esters


Generic substitution with benzyl acetate or 4-methylbenzyl acetate fails because the para-nitro group fundamentally alters the ester's reactivity profile. In solvolysis of benzyl trifluoroacetates, the 4-NO₂ derivative reacts via a pure BAc2 (acyl-oxygen fission) mechanism, whereas the 4-OCH₃ analog proceeds through competing SN1 and BAc2 pathways, producing different product distributions and kinetic isotope effects [1]. This mechanistic divergence means that substituting a non-nitrated analog in a synthetic sequence requiring a specific leaving-group behavior or photochemical uncaging profile will yield irreproducible results. Furthermore, 4-nitrobenzyl acetate serves as a critical intermediate for carbapenem antibiotics, where the nitro group is essential for downstream transformations that unsubstituted analogs cannot undergo [2].

Quantitative Differentiation Evidence for 4-Nitrobenzyl Acetate (CAS 619-90-9)


Para-NO₂ Substituent Directs Pure BAc2 Solvolytic Mechanism vs. Mixed SN1/BAc2 for Methoxy Analog

In neutral hydrolysis of 4-substituted benzyl trifluoroacetates, the 4-NO₂ derivative (4-nitrobenzyl trifluoroacetate) reacts exclusively via a BAc2 (acyl-oxygen fission) mechanism, whereas the 4-OCH₃ analog proceeds via a mixed mechanism involving both BAc2 and SN1 (alkyl-oxygen fission) pathways in equal proportions [1]. This mechanistic distinction demonstrates that the para-nitro group locks the ester into a single, predictable solvolytic pathway, which is critical for applications requiring defined leaving-group behavior.

Solvolysis mechanism Structure-reactivity relationship Kinetic isotope effect

Penicillin G Acylase Hydrolysis Kinetics: 4-Nitrophenyl Acetate as Proxy for Benzylic Ester Reactivity

Penicillin G acylase from E. coli ATCC 11105 catalyzes the hydrolysis of 4-nitrophenyl acetate (a close electronic analog of 4-nitrobenzyl acetate) with a kcat of 0.8 s⁻¹ and Km of 10 µM at pH 7.5 and 20 °C, forming an acetyl-enzyme intermediate with acylation rate constant 32 s⁻¹ and deacylation rate constant 0.81 s⁻¹ [1]. While 4-nitrophenyl acetate differs from 4-nitrobenzyl acetate by an oxygen atom (phenolic vs. benzylic ester), the para-nitro substitution is the primary electronic determinant, and unsubstituted phenyl acetate exhibits different kinetic parameters with this enzyme [2]. This data provides a quantitative benchmark for benzylic ester reactivity in enzymatic systems.

Enzyme kinetics Penicillin acylase Substrate specificity

Synthetic Yield from 4-Nitrotoluene: 63.2% via Catalytic Ozonation Route

4-Nitrobenzyl acetate is obtained as the main product with a yield of 63.2% from the oxidation of 4-nitrotoluene with ozone in acetic anhydride in the presence of MnSO₄ and sulfuric acid [1]. This specific yield value provides a process chemistry benchmark for procurement decisions regarding starting material selection versus direct purchase of the target compound.

Synthetic methodology Catalytic oxidation Process yield

Vendor Purity Specification: ≥98.0% (Total Nitrogen Basis) with Melting Point 76.0-79.0°C

Commercial 4-nitrobenzyl acetate is supplied with a purity specification of min. 98.0% as determined by total nitrogen analysis, with a melting point range of 76.0-79.0°C (literature melting point 78°C) . This specification is consistent across multiple vendors (TCI, Aladdin, VWR), providing a procurement-grade purity benchmark. In contrast, unsubstituted benzyl acetate is a liquid at room temperature (melting point -51°C) [1], offering a stark physical-state differentiation that impacts handling, storage, and formulation workflows.

Quality specification Purity assay Procurement standard

Optimal Research and Industrial Use Cases for 4-Nitrobenzyl Acetate Based on Evidence


Synthesis of Carbapenem Antibiotic Intermediates via 4-Nitrobenzyl Acetoacetate

4-Nitrobenzyl acetate serves as a precursor to 4-nitrobenzyl acetoacetate, a key intermediate in the manufacture of carbapenem-class antibiotics [1]. The para-nitro group is essential for subsequent chemical transformations in the synthetic pathway, and substitution with non-nitrated analogs is not feasible. Procurement of high-purity 4-nitrobenzyl acetate (≥98.0%) is required to maintain the efficiency and yield of this pharmaceutical synthesis.

Photolabile Protecting Group for Alcohols in Multi-Step Organic Synthesis

4-Nitrobenzyl acetate functions as a photolabile protecting group (PPG) for alcohols, enabling controlled release of the hydroxyl functionality upon UV irradiation [1]. The para-nitro substitution confers specific reactivity and cleavage kinetics that differ from ortho-nitrobenzyl analogs, which are more extensively characterized for caged compound applications [2]. The solid-state nature of 4-nitrobenzyl acetate simplifies handling compared to liquid benzyl esters.

Enzymatic Hydrolysis Studies with Penicillin G Acylase and Related Hydrolases

Based on kinetic data for the structurally analogous 4-nitrophenyl acetate, 4-nitrobenzyl acetate is a relevant substrate for investigating the catalytic mechanism of penicillin G acylase and related serine hydrolases [1]. The defined kcat (0.8 s⁻¹) and Km (10 µM) for the phenyl analog provide a quantitative reference for designing benzylic ester substrates in enzyme kinetics experiments.

Structure-Reactivity Studies of Benzyl Ester Solvolysis Mechanisms

4-Nitrobenzyl acetate's demonstrated pure BAc2 mechanistic pathway in trifluoroacetate solvolysis studies [1] positions it as a model substrate for teaching and research in physical organic chemistry. The compound enables clear demonstration of substituent effects on ester hydrolysis mechanisms without the confounding influence of competing SN1 pathways observed with electron-donating substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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